
6-Fluoro-1,7-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,7-phenanthroline is a fluorinated derivative of phenanthroline, a nitrogen-containing heterocyclic compound. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,7-phenanthroline typically involves the direct fluorination of phenanthroline precursors. One efficient method is the nucleophilic substitution of 4,7-dichloro-1,10-phenanthroline with fluoride ions . This reaction can be carried out under mild conditions, often using a fluoride source such as potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction yields the desired fluorinated product in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient purification processes, and maintaining safety standards for handling fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,7-phenanthroline can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Coordination Reactions: It forms stable complexes with metal ions, which is a key feature in its applications in coordination chemistry.
Oxidation and Reduction: The compound can participate in redox reactions, especially when coordinated with metal centers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride or other fluoride sources in solvents like DMSO.
Coordination Reactions: Metal salts such as copper(II) sulfate or iron(II) chloride in aqueous or organic solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenanthroline derivatives.
Coordination Reactions: Metal-phenanthroline complexes.
Oxidation and Reduction: Oxidized or reduced forms of the phenanthroline derivative.
Scientific Research Applications
6-Fluoro-1,7-phenanthroline has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,7-phenanthroline primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and sensing applications . In biological systems, the compound can interact with metal ions in enzymes or proteins, potentially affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
4,7-Difluoro-1,10-phenanthroline: Another fluorinated phenanthroline derivative with similar coordination properties.
1,10-Phenanthroline: The parent compound, widely used in coordination chemistry.
5-Nitro-1,10-phenanthroline: Known for its antimicrobial properties and dual mechanism of action against Mycobacterium tuberculosis.
Uniqueness
6-Fluoro-1,7-phenanthroline is unique due to the specific position of the fluorine atom, which can influence its electronic properties and reactivity. This positional specificity can make it more suitable for certain applications compared to other fluorinated derivatives .
Properties
CAS No. |
191861-16-2 |
|---|---|
Molecular Formula |
C12H7FN2 |
Molecular Weight |
198.20 g/mol |
IUPAC Name |
6-fluoro-1,7-phenanthroline |
InChI |
InChI=1S/C12H7FN2/c13-10-7-8-3-1-5-14-11(8)9-4-2-6-15-12(9)10/h1-7H |
InChI Key |
UUADHOPXMOODSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C3C(=C2N=C1)C=CC=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


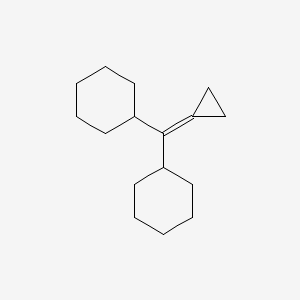
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
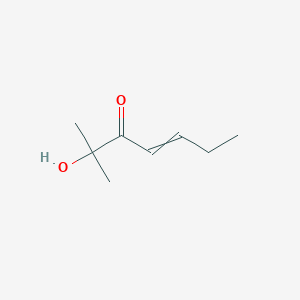
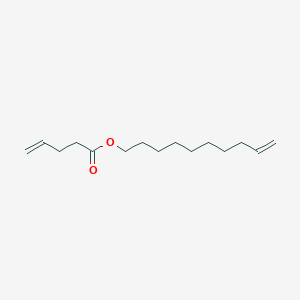
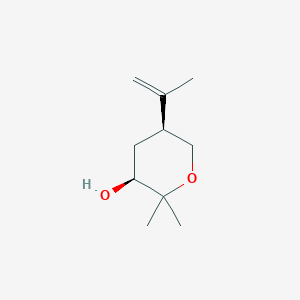

![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
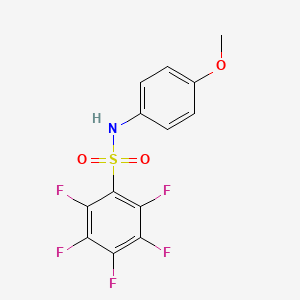
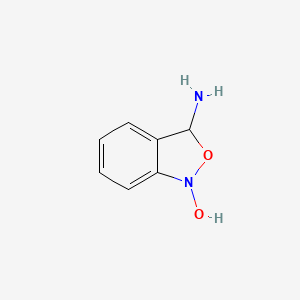
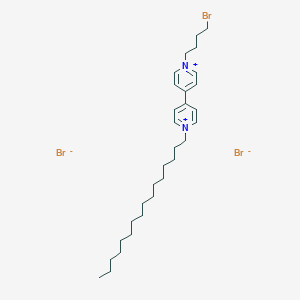
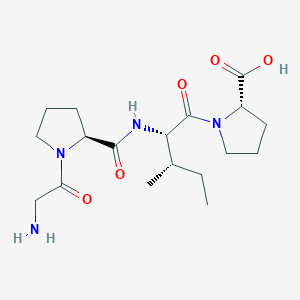
![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)

![N-(4-Chlorophenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12574519.png)
